molecular formula C13H21O4PS B14715719 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate CAS No. 7176-29-6

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate

Cat. No.: B14715719
CAS No.: 7176-29-6
M. Wt: 304.34 g/mol
InChI Key: NYQLVKAGRRDCCL-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is an organic compound with the molecular formula C13H21O4PS. It is known for its unique chemical structure, which includes a methylsulfanyl group attached to a phenyl ring, and a dipropan-2-yl phosphate group. This compound is utilized in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate typically involves the reaction of 4-(Methylsulfanyl)phenol with dipropan-2-yl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the hydrolysis of the phosphate ester bond.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

    Hydrolysis: 4-(Methylsulfanyl)phenol and dipropan-2-yl phosphate.

Scientific Research Applications

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: In studies related to enzyme inhibition and protein phosphorylation.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)phenol: Lacks the dipropan-2-yl phosphate group.

    Dipropan-2-yl phosphate: Lacks the methylsulfanylphenyl group.

    4-(Methylsulfonyl)phenyl dipropan-2-yl phosphate: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is unique due to the presence of both the methylsulfanyl group and the dipropan-2-yl phosphate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

7176-29-6

Molecular Formula

C13H21O4PS

Molecular Weight

304.34 g/mol

IUPAC Name

(4-methylsulfanylphenyl) dipropan-2-yl phosphate

InChI

InChI=1S/C13H21O4PS/c1-10(2)15-18(14,16-11(3)4)17-12-6-8-13(19-5)9-7-12/h6-11H,1-5H3

InChI Key

NYQLVKAGRRDCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC1=CC=C(C=C1)SC)OC(C)C

Origin of Product

United States

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